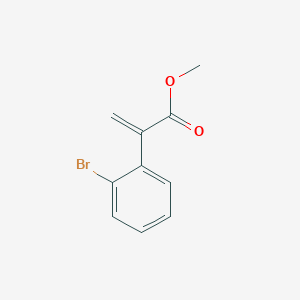![molecular formula C19H19NO4 B13552196 2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid](/img/structure/B13552196.png)
2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and a cyclopentyloxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-aminobenzoic acid with cyclopentyl chloroformate to form the cyclopentyloxycarbonyl derivative. This intermediate is then reacted with 4-nitrobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
科学的研究の応用
2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid: A simpler analog with similar structural features.
Cyclopentyl chloroformate: An intermediate used in the synthesis of the compound.
4-Nitrobenzoic acid: Another intermediate involved in the synthetic route.
Uniqueness
2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H19NO4 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
2-(4-cyclopentyloxycarbonylanilino)benzoic acid |
InChI |
InChI=1S/C19H19NO4/c21-18(22)16-7-3-4-8-17(16)20-14-11-9-13(10-12-14)19(23)24-15-5-1-2-6-15/h3-4,7-12,15,20H,1-2,5-6H2,(H,21,22) |
InChIキー |
ZQKMLMRSFZSTKF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)NC3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


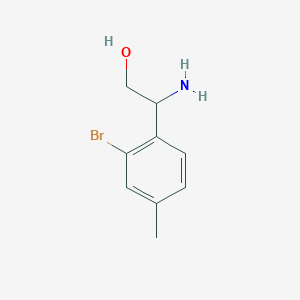

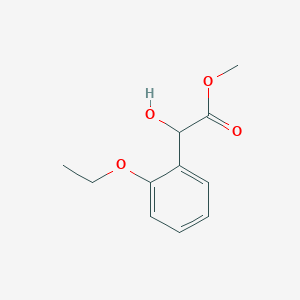
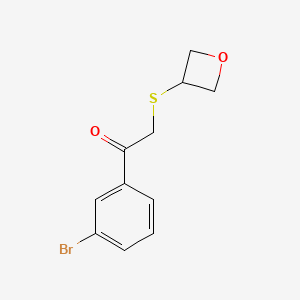
![1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13552145.png)
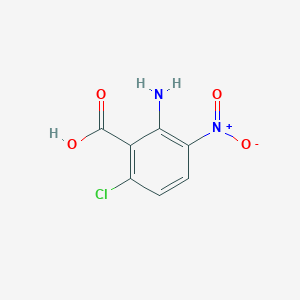
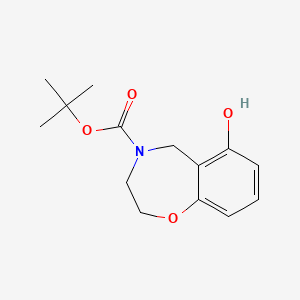

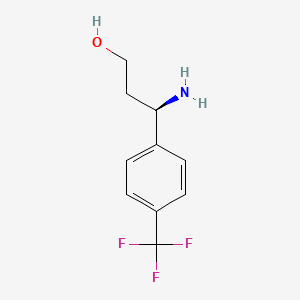
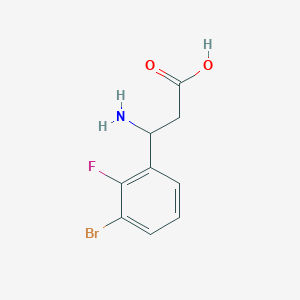
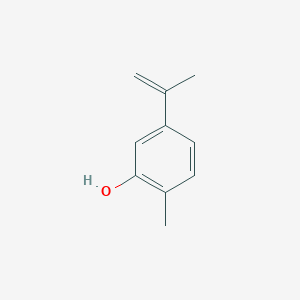
![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
